molecular formula C9H12N4O2 B1488775 {1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol CAS No. 1250812-31-7

{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol

Cat. No.: B1488775
CAS No.: 1250812-31-7
M. Wt: 208.22 g/mol
InChI Key: BNIVHYROAXACSS-UHFFFAOYSA-N
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Description

1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol: is a chemical compound that belongs to the class of oxazole and triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol typically involves the following steps:

  • Formation of 3,5-dimethyl-1,2-oxazole: : This can be achieved through the cyclization of appropriate precursors such as 3,5-dimethyl-1,2-oxazol-4-ylmethanol.

  • Introduction of the triazole ring: : The triazole ring can be introduced via a [3+2] cycloaddition reaction, often using azides and alkynes as starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Conversion of the hydroxyl group to a carbonyl group.

  • Reduction: : Reduction of the triazole ring or other functional groups.

  • Substitution: : Replacement of the hydroxyl group with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

  • Oxidation: : Formation of carboxylic acids or ketones.

  • Reduction: : Formation of amines or alcohols.

  • Substitution: : Formation of ethers, esters, or other substituted derivatives.

Scientific Research Applications

  • Chemistry: : It can be used as an intermediate in the synthesis of more complex molecules.

  • Biology: : Its biological activity may be explored for potential therapeutic uses.

  • Medicine: : It could be investigated for its pharmacological properties and potential as a drug candidate.

  • Industry: : It may find use in the development of new materials or as a building block in chemical manufacturing.

Mechanism of Action

The mechanism by which 1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol exerts its effects would depend on its specific biological targets. Potential molecular targets could include enzymes, receptors, or other proteins. The pathways involved might include signal transduction, gene expression regulation, or metabolic processes.

Comparison with Similar Compounds

1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol: can be compared with other oxazole and triazole derivatives such as:

  • 3,5-Dimethyl-1,2-oxazole

  • 1H-1,2,3-triazole

  • 4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]cytisine

These compounds share structural similarities but may differ in their biological activities and applications. The uniqueness of 1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol lies in its specific combination of functional groups and potential for diverse applications.

Properties

IUPAC Name

[1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]triazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O2/c1-6-9(7(2)15-11-6)4-13-3-8(5-14)10-12-13/h3,14H,4-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNIVHYROAXACSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN2C=C(N=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol
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{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol
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{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol
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{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol
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{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol
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{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol

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